molecular formula C18H22N4O3 B2447053 N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396880-30-0

N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2447053
CAS No.: 1396880-30-0
M. Wt: 342.399
InChI Key: VSZIBTMBXQOREU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide: is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a pyridazine ring, a morpholine ring, and a methoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the morpholine moiety.

    Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group is attached through a series of reactions, including alkylation or acylation, to introduce the desired substituent onto the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazine ring or other functional groups, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Comparison: N-(2-methoxyphenethyl)-6-morpholinopyridazine-3-carboxamide is unique due to the presence of both a morpholine ring and a pyridazine ring in its structure. This combination imparts distinct chemical and biological properties compared to similar compounds that may only contain one of these rings. The methoxyphenethyl group further enhances its uniqueness by providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-16-5-3-2-4-14(16)8-9-19-18(23)15-6-7-17(21-20-15)22-10-12-25-13-11-22/h2-7H,8-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZIBTMBXQOREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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